Robenidine-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

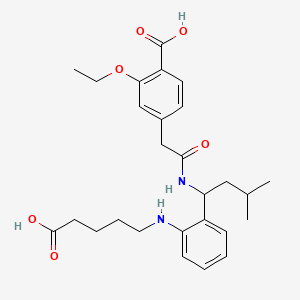

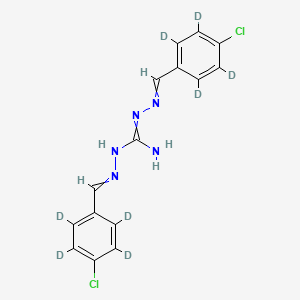

Robenidine-d8 is an analytical standard . It is a deuterium-labeled version of Robenidine hydrochloride , which is an anticoccidial agent . It is used in pharmaceutical analytical testing .

Molecular Structure Analysis

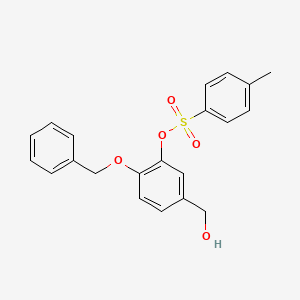

Robenidine-d8 has the molecular formula C15H5D8Cl2N5 . Its molecular weight is 342.25 or 378.71 depending on whether it is in the form of a neat compound or a hydrochloride . The structure of Robenidine-d8 includes two chlorophenyl groups linked by a guanidine group .科学的研究の応用

Anticoccidial Drug Research

Robenidine, including its deuterated form Robenidine-d8, is primarily known for its use as an anticoccidial agent. It has been widely used to treat coccidian infections in poultry and rabbits. The deuterated form would be particularly useful in research for its increased stability and reliability in analytical studies, such as mass balance studies in aquaculture .

Antifungal Activity Screening

Robenidine has been identified to exhibit broad-spectrum antifungal activity. Screening libraries of FDA-approved drugs, including Robenidine, can lead to the discovery of new applications against fungal infections .

Analytical Reference Material

Deuterated compounds like Robenidine-d8 are often used as internal standards in mass spectrometry due to their similar chemical properties to the non-deuterated forms but with a distinct mass difference. This allows for more accurate quantification of drugs in biological samples .

作用機序

Target of Action

Robenidine-d8, like its parent compound robenidine, is primarily used as a coccidiostat drug . Its main targets are the coccidian parasites, where it slows both their growth and reproductive cycles . This makes robenidine-d8 effective in controlling coccidiosis, a lethal infection in poultry that poses a significant economic burden .

Mode of Action

Robenidine-d8 interacts with its targets, the coccidian parasites, by disrupting their growth and reproductive cycles . An analog of robenidine has been shown to exhibit potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .

Biochemical Pathways

It is known that robenidine and its analogs disrupt the cell membrane potential , which could affect a variety of cellular processes and pathways.

Pharmacokinetics

Studies on robenidine hydrochloride in fish have shown that it is administered orally and then monitored at predetermined time points for concentrations of robenidine and its potential major metabolites . The elimination half-lives of robenidine and its major metabolite in grass carp muscle were calculated to be 17.31 h and 138.53 h, respectively .

Result of Action

The primary result of robenidine-d8’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine-d8 reduces the impact of this lethal infection . In addition, an analog of robenidine has been shown to have bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .

Action Environment

The action, efficacy, and stability of robenidine-d8 can be influenced by various environmental factors. For instance, cross-contamination of non-target feedingstuffs by robenidine has been reported . Additionally, the presence of certain compounds, such as ethylenediaminetetraacetic acid (EDTA) or polymyxin B nonapeptide (PMBN), can enhance the antimicrobial activity of robenidine .

Safety and Hazards

将来の方向性

Robenidine, the non-deuterated form of Robenidine-d8, is structurally similar to guanabenz, which are currently undergoing clinical trials as cytoprotective agents for the management of neurodegenerative diseases . Both robenidine and guanabenz protect cells from a tunicamycin-induced unfolded protein response to a similar degree . Therefore, Robenidine-d8 may also have potential applications in the management of neurodegenerative diseases .

特性

IUPAC Name |

1,2-bis[(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOFYEJFXBSZGE-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=NNC(=NN=CC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)